molecular formula C9H6ClNO B13664202 4-(3-Chlorophenyl)oxazole

4-(3-Chlorophenyl)oxazole

Cat. No.: B13664202
M. Wt: 179.60 g/mol
InChI Key: NRLIJWLKDXUTTH-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)oxazole can be achieved through several methods. One common approach involves the cyclization of α-haloketones with formamide. Another method is the Van Leusen reaction, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

4-(3-Chlorophenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.

Uniqueness: 4-(3-Chlorophenyl)oxazole is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

4-(3-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H

InChI Key

NRLIJWLKDXUTTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=COC=N2

Origin of Product

United States

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